molecular formula C10H16O3 B6189522 rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis CAS No. 2648861-20-3

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

Cat. No.: B6189522
CAS No.: 2648861-20-3
M. Wt: 184.2
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Description

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis: is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Commonly used solvents include dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-methyl-4-oxocyclohexane-1-carboxylic acid.

    Reduction: 3-methylcyclohexanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance.

Properties

CAS No.

2648861-20-3

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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